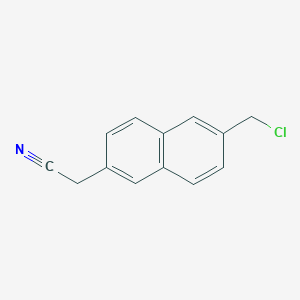

2-(Chloromethyl)naphthalene-6-acetonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H10ClN |

|---|---|

Molecular Weight |

215.68 g/mol |

IUPAC Name |

2-[6-(chloromethyl)naphthalen-2-yl]acetonitrile |

InChI |

InChI=1S/C13H10ClN/c14-9-11-2-4-12-7-10(5-6-15)1-3-13(12)8-11/h1-4,7-8H,5,9H2 |

InChI Key |

PPCAOLRLBNJFBY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)CCl)C=C1CC#N |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry

Synthetic Routes to Naphthalene (B1677914) Scaffolds Bearing Chloromethyl Functionality

The introduction of a chloromethyl group onto a naphthalene ring is a key transformation in the synthesis of the target compound. This can be achieved through direct chlorination of a methylnaphthalene precursor or by electrophilic aromatic substitution reactions.

Benzylic Chlorination of Methylnaphthalenes

Benzylic chlorination offers a direct route to chloromethylnaphthalenes from their corresponding methylnaphthalene precursors. This method leverages the increased reactivity of the benzylic C-H bonds. The side-chain chlorination of 2-methylnaphthalene is a common method to produce 2-(chloromethyl)naphthalene (B1583795). guidechem.com This reaction is typically carried out by treating 2-methylnaphthalene with chlorine gas under illumination. guidechem.com

Recent advancements in catalysis have led to more selective and milder methods for benzylic chlorination. For instance, a copper(I) chloride/bis(oxazoline) catalyst system with N-fluorobenzenesulfonimide as the oxidant and potassium chloride as the chloride source has been shown to achieve site-selective chlorination of benzylic C-H bonds. nih.gov This method demonstrates high benzylic selectivity and is compatible with a diverse range of alkyl arenes. nih.gov

| Reagent/Catalyst | Conditions | Selectivity | Reference |

| Chlorine (Cl₂) | UV light | Moderate to good | guidechem.com |

| Sulfuryl chloride (SO₂Cl₂) | With or without solvent | Can lead to substitution and addition products | rsc.org |

| CuICl/bis(oxazoline), NFSI, KCl | Mild conditions | High benzylic selectivity | nih.gov |

This table summarizes various reagents and catalysts used for the benzylic chlorination of methylnaphthalenes.

Friedel-Crafts Type Alkylations on Naphthalene Systems

Friedel-Crafts reactions provide a powerful tool for introducing alkyl and acyl groups onto aromatic rings, including naphthalene. While direct chloromethylation of naphthalene is possible, it often leads to a mixture of isomers and is complicated by the reactivity of the chloromethylating agents, which are often potent carcinogens. nih.gov A common procedure for the chloromethylation of naphthalene to yield 1-chloromethylnaphthalene involves reacting naphthalene with paraformaldehyde, glacial acetic acid, phosphoric acid, and concentrated hydrochloric acid. orgsyn.org

A more controlled approach involves a two-step sequence of Friedel-Crafts acylation followed by reduction. For instance, naphthalene can be acylated with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. myttex.netrsc.org The regioselectivity of this reaction is highly dependent on the solvent and reaction conditions. myttex.netrsc.orgresearchgate.netgoogle.com The resulting acetylnaphthalene can then be reduced to the corresponding ethylnaphthalene, which can subsequently undergo benzylic chlorination as described in the previous section.

| Reaction Type | Reagents | Key Considerations | Reference |

| Direct Chloromethylation | Paraformaldehyde, HCl, Acetic Acid, Phosphoric Acid | Can produce isomeric mixtures; hazardous reagents | orgsyn.org |

| Friedel-Crafts Acylation | Acetyl chloride, AlCl₃ | Solvent and temperature influence regioselectivity | myttex.netrsc.org |

| Reduction of Ketone | Wolff-Kishner or Clemmensen reduction | Converts acyl group to alkyl group | wikipedia.org |

This table outlines key aspects of Friedel-Crafts type reactions for functionalizing naphthalene systems.

Introduction of the Acetonitrile (B52724) Moiety on Naphthalene Derivatives

The installation of the acetonitrile group is another critical step in the synthesis of the target molecule. This is typically achieved through cyanation reactions on a suitably functionalized naphthalene precursor.

Cyanation Strategies for Aryl Halides and Derivatives

Traditional methods for the synthesis of aryl nitriles include the Sandmeyer and Rosenmund-von Braun reactions, which often require harsh conditions and stoichiometric amounts of toxic copper cyanide. nih.gov More contemporary and safer methods have been developed, utilizing less toxic cyanide sources and catalytic systems. For example, potassium ferrocyanide (K₄[Fe(CN)₆]), a non-toxic food additive, can serve as a cyanide source in palladium-catalyzed coupling reactions. nih.gov

Recent innovations have also explored the use of acetonitrile itself as a "cyano" source, offering a safer alternative to traditional cyanating agents. acs.orgnih.govresearchgate.netresearchgate.netchemrxiv.org Nickel-catalyzed cyanation of aryl halides using acetonitrile has emerged as a powerful and sustainable method. acs.orgnih.govresearchgate.netresearchgate.net

| Cyanide Source | Catalyst | Conditions | Advantages | Reference |

| Metal Cyanides (e.g., CuCN, Zn(CN)₂) | Palladium or Copper | Often high temperatures | Well-established | nih.govorganic-chemistry.org |

| Potassium Ferrocyanide (K₄[Fe(CN)₆]) | Palladium | Biphasic aqueous conditions | Non-toxic cyanide source | nih.gov |

| Acetonitrile | Nickel | Mild temperature | Safe and clean alternative | acs.orgnih.govresearchgate.netresearchgate.net |

This table compares different cyanation strategies for aryl halides.

Palladium-Catalyzed Approaches to Naphthaleneacetonitriles

Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis, offering mild and efficient routes to a wide variety of compounds, including aryl nitriles. nih.gov The cyanation of (hetero)aryl halides and triflates can be achieved at low catalyst loadings and mild temperatures (room temperature to 40 °C) using a palladium catalyst with zinc cyanide as the cyanide source. organic-chemistry.orgacs.org This method is compatible with a broad range of functional groups. organic-chemistry.orgacs.org

The choice of palladium precursor and ligands is crucial for the success of these reactions, as cyanide can poison the catalyst. nih.gov The use of palladacycle precatalysts has been shown to be effective in overcoming this issue. nih.gov Furthermore, palladium-on-carbon (Pd/C) has been demonstrated to be an efficient catalyst for the C-H functionalization of naphthalenes, which could provide alternative routes to functionalized naphthalene precursors for cyanation. nih.gov

| Catalyst System | Cyanide Source | Temperature | Key Features | Reference |

| Pd(OAc)₂ / Ligand | Zn(CN)₂ | rt - 40 °C | Mild conditions, broad scope | organic-chemistry.orgacs.org |

| Palladacycle Precatalyst | K₄[Fe(CN)₆] | ≤ 100 °C | Overcomes catalyst poisoning | nih.gov |

| Pd/C | Aryliodonium salts | Varies | C-H functionalization potential | nih.gov |

This table details various palladium-catalyzed approaches for the synthesis of naphthaleneacetonitriles.

Convergent and Divergent Synthesis of 2-(Chloromethyl)naphthalene-6-acetonitrile

The synthesis of a multifunctional molecule like this compound can be approached using either a convergent or a divergent strategy.

In a divergent synthesis , a common intermediate is used to generate a library of related compounds. researchgate.netwikipedia.org This strategy starts from a central core and adds successive generations of building blocks. wikipedia.org For the synthesis of this compound, a divergent approach would start with a di-functionalized naphthalene precursor, for example, 2,6-dimethylnaphthalene (B47086). One methyl group could be selectively chlorinated to give 2-methyl-6-(chloromethyl)naphthalene. The remaining methyl group could then be functionalized, for example, through bromination followed by cyanation, to introduce the acetonitrile group. Alternatively, one could start with a naphthalene derivative having functional groups at the 2 and 6 positions that can be independently and sequentially converted to the chloromethyl and acetonitrile moieties.

| Synthetic Strategy | Description | Application to Target Compound |

| Convergent | Separate synthesis of molecular fragments followed by their assembly. researchgate.netwikipedia.orgresearchgate.netpediaa.com | Synthesis of a naphthalene precursor with two distinct functional groups at positions 2 and 6, which are then independently converted to the final functionalities. |

| Divergent | A common intermediate is elaborated to produce a variety of related structures. researchgate.netwikipedia.org | Starting with a precursor like 2,6-dimethylnaphthalene and sequentially modifying each methyl group to the desired chloromethyl and acetonitrile functionalities. |

This table compares convergent and divergent synthetic strategies for this compound.

Step-by-Step Elaboration and Functional Group Interconversions

The synthesis of this compound from 2-methyl-6-bromonaphthalene is a prime example of strategic functional group interconversions. Each step is designed to selectively modify one part of the molecule while leaving the other reactive sites intact.

Step 1: Cyanation of 2-Methyl-6-bromonaphthalene

The initial step involves the conversion of the bromo group at the C-6 position to a cyano group. This transformation is a nucleophilic substitution reaction and can be effectively achieved through several methods, most notably the Rosenmund-von Braun reaction or palladium-catalyzed cyanation.

The Rosenmund-von Braun reaction involves heating the aryl halide with a copper(I) cyanide salt. This reaction is a well-established method for the synthesis of aryl nitriles.

Alternatively, palladium-catalyzed cyanation offers a milder and often more efficient route. In this method, the aryl bromide is reacted with a cyanide source, such as zinc cyanide or potassium cyanide, in the presence of a palladium catalyst and a suitable ligand.

The resulting intermediate from this step is 2-methylnaphthalene-6-carbonitrile. This molecule now has the correct carbon skeleton and the nitrile functionality at the C-6 position.

Step 2: Side-Chain Chlorination of 2-Methylnaphthalene-6-carbonitrile

The final step in the synthesis is the chlorination of the methyl group at the C-2 position. This is a free-radical substitution reaction, typically initiated by UV light or a radical initiator. The reaction is carried out by treating 2-methylnaphthalene-6-carbonitrile with a chlorinating agent such as chlorine gas (Cl₂) or N-chlorosuccinimide (NCS).

The reaction proceeds via a free-radical chain mechanism, where a chlorine radical abstracts a hydrogen atom from the methyl group, forming a benzylic radical. This radical then reacts with a molecule of the chlorinating agent to form the desired this compound and a new chlorine radical, which propagates the chain reaction. The side-chain chlorination of methylnaphthalenes is a known industrial process. google.com

The selectivity for side-chain chlorination over aromatic ring chlorination is achieved by performing the reaction under conditions that favor free-radical pathways, such as in the vapor phase at elevated temperatures or in a non-polar solvent with light irradiation, and in the absence of Lewis acid catalysts which promote electrophilic aromatic substitution. google.comgoogle.com

The table below summarizes the key transformations and reagents involved in the proposed synthesis.

| Step | Starting Material | Reagent(s) | Product | Reaction Type |

| 1 | 2-Methyl-6-bromonaphthalene | CuCN or Pd catalyst + cyanide source | 2-Methylnaphthalene-6-carbonitrile | Nucleophilic Aromatic Substitution (Cyanation) |

| 2 | 2-Methylnaphthalene-6-carbonitrile | Cl₂/UV light or NCS | This compound | Free-Radical Halogenation |

Chemical Reactivity and Reaction Mechanisms

Nucleophilic Substitution Reactions of the Chloromethyl Group

The chloromethyl group attached to the naphthalene-6-position is analogous to a benzylic halide. This structural feature makes it highly susceptible to nucleophilic substitution reactions, as the chlorine atom is a good leaving group, and the adjacent naphthalene (B1677914) ring can stabilize transition states and intermediates.

Heteroatom Nucleophile Reactivity (e.g., N-, O-, S-nucleophiles)

The electrophilic carbon of the chloromethyl group readily reacts with a variety of heteroatom nucleophiles. These reactions are fundamental in synthetic chemistry for forging new carbon-heteroatom bonds.

Nitrogen Nucleophiles: Primary and secondary amines, as well as ammonia (B1221849) and azide (B81097) ions, can displace the chloride to form the corresponding naphthalen-2-ylmethylamines. These reactions are crucial for introducing the naphthylmethyl moiety into biologically active molecules and other complex structures.

Oxygen Nucleophiles: Alkoxides and phenoxides react with the chloromethyl group in a classic Williamson ether synthesis to yield ethers. masterorganicchemistry.com Similarly, carboxylate anions can be used to form esters. The reaction with water or alcohols (solvolysis) can also occur, typically under conditions that favor an SN1 mechanism.

Sulfur Nucleophiles: Thiolates (RS⁻) are excellent nucleophiles and react efficiently to form thioethers (sulfides). masterorganicchemistry.com Alternative sulfur nucleophiles, such as the hydrosulfide (B80085) anion (-SH) or thiourea (B124793) followed by hydrolysis, can be employed to synthesize the corresponding thiol. openstax.orglibretexts.org

| Nucleophile Type | Example Nucleophile | Product Class |

|---|---|---|

| Nitrogen (N) | Ammonia (NH₃), Amines (RNH₂, R₂NH) | Primary, Secondary, Tertiary Amines |

| Oxygen (O) | Alkoxides (RO⁻), Phenoxides (ArO⁻), Carboxylates (RCOO⁻) | Ethers, Esters |

| Sulfur (S) | Thiolates (RS⁻), Hydrosulfide (⁻SH), Thiourea ((NH₂)₂C=S) | Thioethers (Sulfides), Thiols |

Carbon Nucleophile Reactivity (e.g., malonates, enolates)

The formation of carbon-carbon bonds is paramount in organic synthesis, and the chloromethyl group serves as an excellent electrophile for reactions with carbon-based nucleophiles.

Malonate Enolates: In the malonic ester synthesis, the enolate of diethyl malonate (or a similar diester) acts as a soft nucleophile that attacks the chloromethyl group. pressbooks.publibretexts.org This SN2 reaction yields an alkylated malonic ester, which can be subsequently hydrolyzed and decarboxylated to produce a substituted acetic acid, effectively adding a two-carbon chain to the naphthylmethyl fragment. libretexts.org

Ketone and Ester Enolates: Enolates derived from ketones, esters, or other carbonyl compounds can be alkylated at their α-carbon. libretexts.orgfiveable.melibretexts.org The reaction's success depends on the reaction conditions, with strong, non-nucleophilic bases like lithium diisopropylamide (LDA) often used to generate the enolate quantitatively before introducing the electrophile. libretexts.orgyoutube.com This method allows for the direct attachment of the naphthylmethyl group to a carbon adjacent to a carbonyl.

Mechanistic Pathways of Substitution (e.g., S({N})1, S({N})2, S(_{N})2')

The substitution reactions at the chloromethyl group can proceed through different mechanistic pathways, primarily the S({N})1 and S({N})2 mechanisms. The operative pathway is determined by the specific reaction conditions, including the strength of the nucleophile, the solvent, and the temperature. masterorganicchemistry.comlibretexts.org

S({N})2 Mechanism: As a primary halide, the chloromethyl group is sterically accessible, favoring the bimolecular S({N})2 pathway. ucalgary.cachemicalnote.com This mechanism involves a concerted, single-step process where the nucleophile attacks the electrophilic carbon as the chloride leaving group departs. youtube.com It is promoted by strong nucleophiles (e.g., RS⁻, CN⁻, I⁻) and polar aprotic solvents (e.g., acetone, DMF, DMSO). libretexts.org The reaction rate is dependent on the concentration of both the substrate and the nucleophile. youtube.com

S(_{N})1 Mechanism: Despite being a primary halide, the "benzylic-like" nature of the substrate allows for the formation of a resonance-stabilized carbocation upon departure of the chloride ion. quora.comshaalaa.com The positive charge can be delocalized into the naphthalene ring system. This stabilization facilitates a unimolecular S({N})1 pathway, which proceeds in two steps via this carbocation intermediate. chemicalnote.comyoutube.com The S({N})1 mechanism is favored by weak nucleophiles (e.g., H₂O, ROH) and polar protic solvents (e.g., water, ethanol), which can solvate both the leaving group and the carbocation intermediate. youtube.comstackexchange.com The rate of this reaction is dependent only on the concentration of the substrate. masterorganicchemistry.com

The S(_{N})2' mechanism is not relevant for this substrate as it lacks the required allylic system.

| Factor | Favors S({N})1 | Favors S({N})2 |

|---|---|---|

| Substrate | Benzylic-like, can form stable carbocation | Primary, sterically unhindered |

| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., I⁻, RS⁻, CN⁻, N₃⁻) |

| Solvent | Polar Protic (e.g., water, alcohols) | Polar Aprotic (e.g., acetone, DMSO, DMF) |

| Kinetics | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |

| Intermediate | Carbocation | None (Transition State) |

Reactivity of the Acetonitrile (B52724) Moiety

The acetonitrile group (-CH₂CN) at the 6-position of the naphthalene ring also exhibits characteristic reactivity, primarily involving the acidity of the α-carbon and reactions of the nitrile triple bond.

α-Carbon Acidity and Enolate Chemistry

The methylene (B1212753) (-CH₂) protons adjacent to the nitrile group (α-protons) are significantly more acidic than typical alkane protons. This increased acidity is due to the strong electron-withdrawing inductive effect of the cyano group and, more importantly, the resonance stabilization of the resulting carbanion (an enolate equivalent or nitranion). The negative charge on the α-carbon can be delocalized onto the nitrogen atom of the nitrile.

Deprotonation with a suitable base (e.g., sodium amide, lithium diisopropylamide, or alkoxides) generates a potent carbon nucleophile. libretexts.org This nucleophilic center can then participate in various bond-forming reactions, such as alkylation with alkyl halides, allowing for the elaboration of the side chain at this position. The reactivity is analogous to that of other active methylene compounds.

Cycloaddition Reactions Involving the Nitrile Group

The carbon-nitrogen triple bond of the nitrile group can participate in pericyclic reactions, most notably cycloadditions. libretexts.orgopenstax.org In these reactions, the nitrile can act as a 2π component. For instance, in a [3+2] dipolar cycloaddition, a 1,3-dipole (such as an azide or a nitrone) can react with the nitrile (the dipolarophile) to form a five-membered heterocyclic ring. libretexts.org While less common than reactions at the α-carbon, these cycloadditions provide a powerful route for the synthesis of nitrogen-containing heterocycles. Thermal [2+2] cycloadditions with alkenes are generally forbidden by orbital symmetry rules, but photochemical [2+2] cycloadditions can occur. openstax.orgyoutube.com

Dearomatization Chemistry of Naphthalene Systems

The conversion of flat, aromatic systems into three-dimensional cyclic structures through dearomatization is a powerful strategy in organic synthesis for accessing complex molecular architectures. nih.gov Naphthalene derivatives, including those with a chloromethyl substituent, can undergo such transformations under specific catalytic conditions.

Palladium-Catalyzed Nucleophilic Dearomatization

Palladium catalysis is a cornerstone of modern organic synthesis, and its application in the dearomatization of aromatic compounds has garnered significant attention. researchgate.net For chloromethylnaphthalene derivatives, palladium catalysts can facilitate nucleophilic dearomatization, transforming the aromatic naphthalene ring into a non-aromatic carbocycle. acs.orgacs.org This process typically involves the reaction of the chloromethylnaphthalene with a suitable nucleophile in the presence of a palladium catalyst. acs.orgacs.org The reaction proceeds under mild conditions and can lead to the formation of either ortho- or para-substituted carbocycles in good to excellent yields. acs.orgacs.org This method provides a direct route to functionalized alicyclic compounds, which are valuable intermediates in the synthesis of natural products and biologically active molecules. acs.org The activation of the aromatic system is achieved through the formation of a palladium complex, which alters the electronic properties of the naphthalene ring, making it susceptible to nucleophilic attack. acs.org

Role of η3-Benzylpalladium Intermediates in Reaction Control

A key mechanistic feature of the palladium-catalyzed dearomatization of chloromethylnaphthalene derivatives is the in situ formation of an η3-benzylpalladium intermediate. acs.orgacs.orgsigmaaldrich.com This type of intermediate is crucial for activating the naphthalene system towards nucleophilic attack. acs.orgresearchgate.net The η3-benzylpalladium complex possesses electronic properties similar to those of η6-arene metal complexes, which are known to undergo nucleophilic dearomatization. acs.org The formation of this intermediate is thought to facilitate the subsequent reaction with a nucleophile on the naphthalene ring, leading to the dearomatized product. acs.org The stability and reactivity of the η3-benzylpalladium intermediate can be influenced by substituents on the naphthalene ring. For instance, the presence of an alkyl or aryl group at the benzylic position can stabilize the intermediate and promote the desired dearomatization pathway. acs.org

Ligand-Controlled Regioselectivity in Dearomatization Processes

In the palladium-catalyzed dearomatization of 1-(chloromethyl)naphthalenes with (hetero)arylacetonitriles, the choice of phosphine (B1218219) ligand on the palladium catalyst has been shown to exert significant control over the regioselectivity of the reaction, dictating whether ortho- or para-substituted products are formed. rsc.org Density functional theory (DFT) calculations have provided insights into the origins of this ligand-controlled regioselectivity. rsc.org

With a bulky ligand such as tert-butyl(diphenyl)phosphine (tBuPPh2), the reaction favors the formation of the para-substituted product. rsc.org This preference is attributed to steric hindrance between the bulky ligand and the phenyl group of the phenylethenimine ligand in the transition state leading to the ortho product. rsc.org Conversely, a smaller ligand like dimethyl(phenyl)phosphine (Me2PPh) promotes the formation of the ortho-substituted product. rsc.org In this case, stabilizing π-π stacking interactions between the phenyl group of the phenylethenimine ligand and the (naphthyl)methyl ligand in the transition state for ortho substitution are favored. rsc.org This ability to steer the reaction towards a specific regioisomer by simply changing the ligand is a powerful tool in synthetic chemistry. rsc.org

The table below summarizes the effect of ligand choice on the regioselectivity of the dearomatization reaction.

| Ligand | Major Product | Key Stabilizing/Destabilizing Interaction |

| tBuPPh2 | para-substituted | Steric repulsion in the ortho transition state |

| Me2PPh | ortho-substituted | π-π stacking in the ortho transition state |

Transition Metal-Catalyzed Transformations

Beyond dearomatization, the chloromethyl group of naphthalene derivatives serves as an excellent electrophile for various transition metal-catalyzed reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Cross-Coupling Reactions (e.g., Sonogashira, Suzuki, Heck)

The chloromethyl group on the naphthalene core is a versatile handle for a range of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for constructing complex molecular frameworks from simpler precursors.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent with an organic halide. 2-(Chloromethyl)-2,1-borazaronaphthalene, a related naphthalene derivative, has been shown to undergo Suzuki-Miyaura cross-coupling with various potassium aryl- and alkenyltrifluoroborates. nih.gov This reaction proceeds in the presence of a palladium catalyst, such as a combination of Pd2(dba)3 and the Buchwald ligand RuPhos, and a base like cesium carbonate. nih.gov The reaction tolerates a wide range of functional groups on the coupling partner and generally provides good to excellent yields of the desired products. nih.gov

Sonogashira Coupling: This reaction couples a terminal alkyne with an organic halide. 2-(Chloromethyl)-2,1-borazaronaphthalene has been successfully coupled with terminal alkynes using a palladium catalyst. nih.gov

Heck-Mizoroki Reaction: While not a traditional cross-coupling reaction involving transmetalation, the Heck reaction couples an unsaturated halide with an alkene. wiley-vch.de Palladium-catalyzed dearomative Heck reactions of naphthalene derivatives have been developed, leading to the formation of π-allylpalladium intermediates that can be trapped by nucleophiles. rsc.org This allows for the 1,4-difunctionalization of the naphthalene ring. rsc.org

The table below provides a summary of representative cross-coupling reactions involving chloromethylnaphthalene derivatives or their analogs.

| Reaction Name | Coupling Partner | Catalyst System (Example) | Product Type |

| Suzuki-Miyaura | Potassium aryl/alkenyltrifluoroborate | Pd2(dba)3 / RuPhos / Cs2CO3 | Aryl/alkenyl-substituted naphthalene |

| Sonogashira | Terminal alkyne | Palladium catalyst | Alkynyl-substituted naphthalene |

| Dearomative Heck | Alkene | Palladium catalyst / Ligand | 1,4-Difunctionalized dihydronaphthalene |

Amination Reactions of Chloromethylnaphthalene Derivatives

Palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, are powerful methods for the formation of carbon-nitrogen bonds. acs.org An unprecedented palladium-catalyzed amination of chloromethylnaphthalene and chloromethylanthracene derivatives has been developed, leading to the formation of naphthylamines and anthrylamines. acs.orgnih.gov This reaction proceeds under mild conditions using Pd(PPh3)4 as the catalyst. acs.org Interestingly, the amination of 1-chloromethylnaphthalene with primary and secondary amines occurs at the para position, resulting in 1-amino-4-methylnaphthalene derivatives. acs.org The reaction works with a variety of amines, although the yields can be influenced by the steric and electronic properties of the amine. For example, the reaction of 1-chloromethylnaphthalene with benzylamine (B48309) gave a low yield of the desired amination product, along with substitution and dehalogenation byproducts. acs.org In contrast, aromatic primary amines can be successfully employed under modified conditions. acs.org

The table below shows the outcomes of the palladium-catalyzed amination of 1-chloromethylnaphthalene with different amines.

| Amine | Reaction Conditions | Product(s) | Yield |

| Benzylamine | Method A | 2j, N-benzyl-1-(naphthalen-1-yl)methanamine, 1-methylnaphthalene | 14%, 30%, 43% |

| Aniline | Method B (45 °C, 24 h) | 2k | 74% |

| 2-Methylaniline | Method B | 2l | 47% |

| 3-Methylaniline | Method B | 2m | 77% |

Other Functional Group Transformations and Derivatizations

Beyond the common nucleophilic substitution reactions at the benzylic chloride, the functional groups of 2-(chloromethyl)naphthalene-6-acetonitrile offer further avenues for chemical modification.

While the chloromethyl group is predominantly utilized for introducing the naphthylmethyl moiety via nucleophilic substitution, other transformations are chemically plausible, though less commonly documented for this specific compound. The benzylic position of the chloromethyl group makes it susceptible to oxidative and reductive transformations. However, the primary and most facile reaction pathway remains substitution due to the excellent leaving group nature of the chloride ion.

The naphthalene core of the molecule is susceptible to various transformations that disrupt or modify its aromaticity, including reduction and cycloaddition, as well as electrophilic substitution.

Electrophilic Aromatic Substitution: Naphthalene is generally more reactive than benzene (B151609) towards electrophilic substitution. wsimg.comlibretexts.org The position of substitution on a disubstituted naphthalene, such as this compound, is directed by the electronic properties of the existing substituents. Both the chloromethyl and the cyano groups are electron-withdrawing, which deactivates the naphthalene rings towards electrophilic attack compared to unsubstituted naphthalene. The cyano group at the 6-position (a β-position) strongly deactivates the ring it is attached to. An electron-withdrawing group like a cyano group has been shown to make the naphthalene ring less reactive in reactions such as dearomative cyclopropanation. rsc.org Electrophilic attack, such as nitration or halogenation, would be expected to occur on the ring containing the chloromethyl group, preferentially at an available α-position (positions 1 or 4), as the carbocation intermediate formed during α-attack is better stabilized by resonance. wsimg.comwordpress.com

Reduction of the Naphthalene Ring: The aromatic rings of naphthalene derivatives can be reduced under various conditions. A Birch-type reduction using an alkali metal in liquid ammonia can selectively reduce one of the rings. huji.ac.il For instance, the reduction of disubstituted naphthalenes like 2,6-dimethylnaphthalene (B47086) with potassium-graphite intercalate (C₈K) in THF at 0°C yields the corresponding 1,4-dihydronaphthalene (B28168) derivative, indicating reduction of only one ring. huji.ac.il A novel approach, termed "umpolung Birch reduction," utilizes photoexcitation to increase the basicity of the aromatic system, allowing for protonation with a mild acid followed by reduction with a hydride source. researchgate.net This method offers an alternative under milder conditions. Furthermore, anaerobic biodegradation pathways have been shown to involve the sequential reduction of the naphthalene ring system. nih.gov

Cycloaddition Reactions: The naphthalene system can undergo cycloaddition reactions that lead to a loss of aromaticity and the formation of complex polycyclic structures. An asymmetric dearomative cyclopropanation of naphthalenes has been achieved using rhodium-carbene species. rsc.org This reaction demonstrates that even naphthalenes bearing electron-withdrawing groups can participate in such transformations, albeit with potentially lower yields. rsc.org

Table 1: Summary of Reactions on the Naphthalene Aromatic System

| Reaction Type | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| Electrophilic Substitution | Electrophile (e.g., HNO₃, Br₂) | Substituted Naphthalene | wsimg.com, wordpress.com |

| Birch-type Reduction | C₈K, THF, 0°C | Dihydronaphthalene derivative | huji.ac.il |

| Umpolung Birch Reduction | Photoexcitation, mild acid, hydride source | Dihydronaphthalene derivative | researchgate.net |

| Dearomative Cyclopropanation | Rhodium-carbene | Polycyclic cyclopropane (B1198618) adduct | rsc.org |

| Anaerobic Biodegradation | Sulfate-reducing consortium | Reduced naphthoic acid derivatives | nih.gov |

Applications in Advanced Organic Synthesis and Materials Precursors

Building Block for Polycyclic Aromatic Compounds

2-Naphthylacetonitrile (B189437) serves as a crucial starting material for the synthesis of larger, more complex polycyclic aromatic hydrocarbons (PAHs). The reactivity of the acetonitrile (B52724) moiety allows for its transformation into various functional groups that can participate in cyclization reactions, thereby extending the aromatic system.

One notable application is in the synthesis of picene, a five-ring aromatic hydrocarbon. While specific, publicly disclosed examples of modern agrochemicals derived directly from 2-naphthylacetonitrile are limited, its structural motifs are highly relevant in the design of new pesticides and herbicides . The synthesis of picene from this intermediate underscores its utility in creating larger, fused aromatic systems, which are of interest in materials science and electronics .

Furthermore, research has demonstrated the use of naphthalene (B1677914) derivatives in constructing novel PAH scaffolds with tailored optoelectronic and magnetic properties. The development of versatile building blocks is a potent strategy for creating new PAH materials, and the naphthaleneacetonitrile framework provides a robust platform for such extensions vt.edu.

Intermediate in the Synthesis of Functionalized Alicyclic Systems

Beyond its role in constructing fully aromatic systems, 2-naphthylacetonitrile is also a valuable precursor for the synthesis of functionalized alicyclic compounds. The nitrile group can be subjected to a variety of chemical transformations, including reduction and hydrolysis, to introduce functionalities that can direct the formation of saturated or partially saturated ring systems.

A significant application in this area is the synthesis of (1R,5S)-1-(naphthalen-2-yl)-3-azabicyclo[3.1.0]hexane, a therapeutic drug candidate for attention deficit hyperactivity disorder (ADHD) googleapis.com. This synthesis highlights the transformation of the aromatic starting material into a complex, three-dimensional alicyclic structure. The synthesis of this bicyclic amine from 2-naphthylacetonitrile demonstrates the versatility of the intermediate in accessing non-aromatic, biologically active scaffolds googleapis.com.

| Target Alicyclic System | Starting Material | Key Transformation | Application |

| (1R,5S)-1-(naphthalen-2-yl)-3-azabicyclo[3.1.0]hexane | 2-Naphthylacetonitrile | Cyclization and reduction | ADHD Therapeutic Candidate googleapis.com |

Precursor for Analogue Synthesis in Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) is a fundamental concept in medicinal chemistry that links the chemical structure of a molecule to its biological activity wikipedia.org. 2-Naphthylacetonitrile is an excellent scaffold for SAR studies due to the ease with which its naphthalene ring and acetonitrile side chain can be modified.

The analysis of SAR enables the identification of chemical groups responsible for a molecule's biological effect, allowing for the targeted modification of a compound to enhance its potency or reduce side effects wikipedia.org. The naphthalene core of 2-naphthylacetonitrile is a common feature in many biologically active compounds, and the ability to systematically alter substituents on the ring allows for a thorough exploration of the SAR nih.govrjraap.com.

The versatility of 2-naphthylacetonitrile makes it an ideal starting point for the creation of diverse chemical libraries for high-throughput screening. The reactivity of the nitrile group allows for its conversion into a wide range of other functional groups, including amines, carboxylic acids, and ketones. These transformations, coupled with modifications to the naphthalene ring, can generate a large number of structurally related compounds.

For instance, 2-naphthylacetonitrile has been used as a starting reagent in the synthesis of 2-(1-cyano-1-(2-naphthyl))methylidene-3-phenyl-thiazolidine-4,5-dione, showcasing its utility in creating more complex heterocyclic systems sigmaaldrich.comcymitquimica.com. The ability to generate such libraries is crucial for the discovery of new lead compounds in drug development.

| Reaction Type | Reagents | Resulting Functional Group | Library Diversity |

| Reduction | LiAlH4, H2/Catalyst | Primary Amine | Introduction of basic centers |

| Hydrolysis | H3O+, OH- | Carboxylic Acid | Introduction of acidic centers |

| Grignard Reaction | RMgX | Ketone | Carbon skeleton extension |

Contributions to Agrochemical and Fine Chemical Synthesis Intermediates

2-Naphthylacetonitrile is a recognized intermediate in the synthesis of various fine chemicals and has potential applications in the agrochemical sector googleapis.comchemicalbook.comgoogle.comgoogle.comjustia.com. The naphthalene moiety is present in some commercial pesticides, and the synthetic accessibility of derivatives from 2-naphthylacetonitrile makes it a compound of interest for the development of new agrochemicals .

While specific, large-scale agrochemical products derived from 2-naphthylacetonitrile are not widely publicized, its role as a versatile synthetic intermediate is well-established chemicalbook.comgoogle.comjustia.com. The chemical is useful as a raw material or intermediate for a variety of medicinal products, agricultural chemicals, and other chemical products googleapis.comgoogle.comgoogle.comjustia.com. The ability to produce high-purity 2-naphthylacetonitrile is crucial for its application in these regulated industries google.comjustia.com.

Computational Chemistry and Theoretical Investigations of 2-(Chloromethyl)naphthalene-6-acetonitrile

Following a comprehensive search of available scientific literature and chemical databases, no specific computational or theoretical studies focusing on the compound This compound were found. The research landscape lacks published data regarding its electronic structure, energetics, reaction mechanisms, conformational analysis, or interactions with catalysts.

Therefore, it is not possible to provide an article with detailed research findings, data tables, or in-depth analysis as requested in the outline for the following sections:

Computational Chemistry and Theoretical Investigations

Elucidation of Catalyst-Substrate Interactions

While computational studies exist for related but distinct molecules such as naphthalene (B1677914) and its simpler derivatives (e.g., 2-(chloromethyl)naphthalene), these findings cannot be directly extrapolated to 2-(chloromethyl)naphthalene-6-acetonitrile without introducing inaccuracies and violating the strict focus on the specified compound. The unique combination and positioning of the chloromethyl and acetonitrile (B52724) functional groups would yield a distinct electronic and steric profile, requiring dedicated theoretical investigation.

Future computational research on this compound would be necessary to generate the data required to populate the requested article sections. Such studies would provide valuable insights into the fundamental chemical properties and reactivity of this specific molecule.

No Information Available for "this compound"

Following a thorough review of scientific literature and chemical databases, no information has been found on the specific chemical compound “this compound.” Extensive searches for this compound, including variations of its chemical name such as "2-(chloromethyl)-6-(cyanomethyl)naphthalene," did not yield any relevant results.

The available scientific data predominantly pertains to related but distinct compounds. The most closely related, well-documented compound is 2-(Chloromethyl)naphthalene (B1583795) , which has a chloromethyl group at the 2-position of the naphthalene ring. Another related compound is 2,6-Bis(chloromethyl)naphthalene , which features chloromethyl groups at both the 2- and 6-positions. However, no literature or data could be found for a naphthalene derivative featuring both a chloromethyl group at the 2-position and an acetonitrile group at the 6-position.

Due to the complete absence of information on "this compound," it is not possible to provide a scientifically accurate article on its properties, synthesis, or potential applications as requested. The generation of such content would be purely speculative and without a factual basis.

Q & A

Q. How can researchers optimize the synthesis of 2-(Chloromethyl)naphthalene-6-acetonitrile to improve yield and purity?

Methodological Answer:

- Utilize nucleophilic substitution reactions involving naphthalene derivatives with chloromethylating agents (e.g., chloromethyl ethers) under controlled temperature (40–60°C) and inert atmospheres to minimize side reactions.

- Monitor reaction progress via HPLC or GC-MS to detect intermediates and byproducts. Adjust stoichiometry of cyanide sources (e.g., KCN or NaCN) to ensure complete acetonitrile group incorporation .

- Purify via column chromatography using silica gel and non-polar solvents (hexane:ethyl acetate gradients) to isolate the target compound. Validate purity via ¹H/¹³C NMR and FTIR to confirm functional groups .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns, particularly for detecting chlorine isotopic signatures (~3:1 ratio for ³⁵Cl/³⁷Cl).

- X-ray Crystallography : For structural elucidation, grow single crystals via slow evaporation in dichloromethane/hexane mixtures.

- Thermogravimetric Analysis (TGA) : Assess thermal stability, which is critical for applications in high-temperature reactions .

Advanced Research Questions

Q. How can conflicting toxicological data for this compound be resolved?

Methodological Answer:

- Conduct systematic reviews using frameworks like ATSDR’s Risk of Bias questionnaires (Table C-6/C-7) to evaluate study design flaws, such as inadequate randomization or unreported outcomes .

- Perform dose-response meta-analysis across species (e.g., rodents vs. primates) to identify interspecies variability. Prioritize studies with High Initial Confidence (all bias criteria met) over those with low confidence .

- Validate findings using in vitro models (e.g., human hepatocyte cultures) to assess metabolic pathways and genotoxicity endpoints (e.g., comet assays for DNA damage) .

Q. What mechanisms underlie the compound’s potential genotoxicity, and how can they be experimentally validated?

Methodological Answer:

- Hypothesize alkylation of DNA nucleophiles via the chloromethyl group. Test using 32P-postlabeling assays to detect DNA adducts in exposed cell lines (e.g., HepG2).

- Compare with structurally similar compounds (e.g., 2-Chloro-6-methylbenzonitrile) to isolate the role of the naphthalene backbone in reactivity .

- Apply QSAR models to predict toxicity based on electron-withdrawing effects of the cyano group, which may enhance electrophilic reactivity .

Q. How should researchers design in vivo studies to evaluate chronic exposure effects?

Methodological Answer:

- Follow OECD Guidelines 453 (Chronic Toxicity Studies) with staggered dosing (e.g., 0.1–100 mg/kg/day) in Sprague-Dawley rats over 12–24 months. Include control groups exposed to naphthalene derivatives for comparative toxicity .

- Monitor biomarkers: urinary β-naphthylamine (metabolite) and serum ALT/AST for hepatic injury. Use PET imaging to track tissue-specific bioaccumulation .

- Apply benchmark dose (BMD) modeling to identify no-observed-adverse-effect levels (NOAELs) and establish safety thresholds .

Data Gaps and Future Directions

What are the unresolved questions regarding environmental fate and biodegradation pathways?

Methodological Answer:

- Conduct microcosm studies with soil/water systems spiked with ²¹⁴C-labeled compound to track mineralization rates and metabolite formation (e.g., via LC-MS/MS).

- Investigate photodegradation under UV light (254 nm) to simulate environmental persistence. Compare with methylnaphthalene derivatives to assess the impact of the chloromethyl group on stability .

- Use QSAR-ICE models to predict bioaccumulation factors (BCFs) and prioritize ecotoxicological testing in aquatic species (e.g., Daphnia magna) .

Q. How can computational methods enhance the understanding of structure-activity relationships (SAR)?

Methodological Answer:

- Perform density functional theory (DFT) calculations to map electrostatic potential surfaces, identifying reactive sites (e.g., chloromethyl carbon as an electrophilic hotspot).

- Train machine learning models on PubChem datasets (e.g., Bioactivity data for 1-Amino-6-cyanonaphthalene) to predict binding affinities for cytochrome P450 enzymes .

- Validate predictions with molecular docking simulations against protein targets (e.g., CYP1A1) to elucidate metabolic activation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.